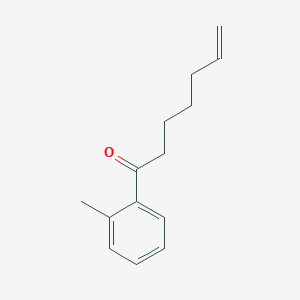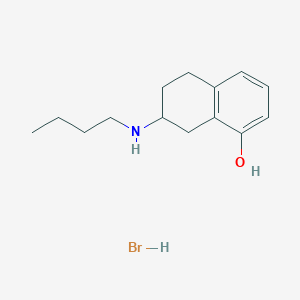
7-(Butylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Butylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide is a chemical compound with a complex structure that includes a butylamino group attached to a tetrahydronaphthalenol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Butylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide typically involves multiple steps. One common method starts with the preparation of the naphthalenol backbone, followed by the introduction of the butylamino group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of hydrobromic acid in the final step helps to form the hydrobromide salt, which is often the preferred form for various applications due to its stability and solubility.
Analyse Chemischer Reaktionen
Types of Reactions
7-(Butylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the naphthalenol backbone.
Substitution: The butylamino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce more saturated analogs of the original compound.
Wissenschaftliche Forschungsanwendungen
7-(Butylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving cellular signaling pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 7-(Butylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide involves its interaction with specific molecular targets. The butylamino group can interact with various receptors or enzymes, modulating their activity. The naphthalenol backbone may also play a role in stabilizing the compound’s interaction with its targets, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other naphthalenol derivatives and butylamino-substituted molecules. Examples include:
- 5,6,7,8-Tetrahydronaphthalen-1-ol
- N-Butyl-1-naphthylamine
Uniqueness
What sets 7-(Butylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide apart is its unique combination of the butylamino group and the tetrahydronaphthalenol backbone. This combination provides distinct chemical properties and potential for diverse applications that are not observed in similar compounds.
Eigenschaften
CAS-Nummer |
81185-34-4 |
|---|---|
Molekularformel |
C14H22BrNO |
Molekulargewicht |
300.23 g/mol |
IUPAC-Name |
7-(butylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide |
InChI |
InChI=1S/C14H21NO.BrH/c1-2-3-9-15-12-8-7-11-5-4-6-14(16)13(11)10-12;/h4-6,12,15-16H,2-3,7-10H2,1H3;1H |
InChI-Schlüssel |
MQOYZGGTSOPRQF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC1CCC2=C(C1)C(=CC=C2)O.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


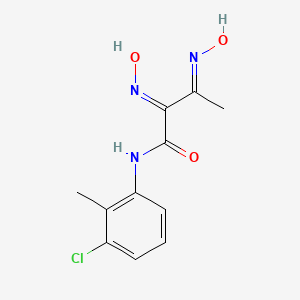
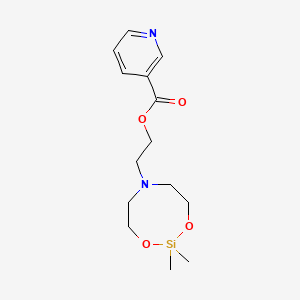
![N-[2-(diethylamino)ethyl]-4-[(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methylamino]benzamide](/img/structure/B14413541.png)
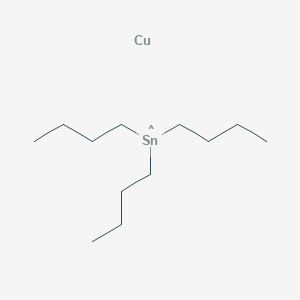
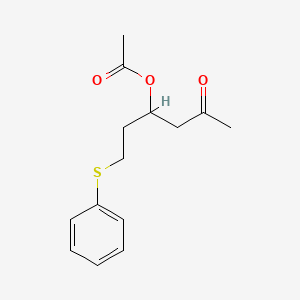
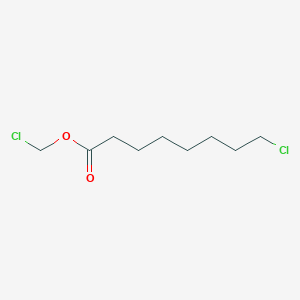
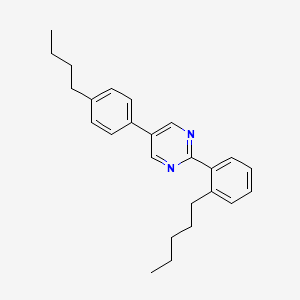
![Benzene-1,3-dicarboxylic acid;furan-2,5-dione;hexanedioic acid;propane-1,2-diol;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B14413569.png)
![4-[3-Oxo-1-(4-sulfamoylphenyl)triazan-1-yl]benzoate](/img/structure/B14413574.png)
![4-[(2-Amino-4-chlorophenyl)sulfanyl]-1-(thiophen-2-YL)butan-1-one](/img/structure/B14413575.png)

